

In-depth Technical Guide: 1-(Furan-2-yl)ethane-1-thiol-d3

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(Furan-2-yl)ethane-1-thiol-d3

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Furan-2-yl)ethane-1-thiol-d3**, a deuterated isotopologue of 1-(Furan-2-yl)ethane-1-thiol. This document details its chemical identity, potential synthesis, applications in quantitative analysis, and the broader biological context of furan-containing compounds in drug discovery.

Compound Identification and Properties

1-(Furan-2-yl)ethane-1-thiol-d3 is a stable, isotopically labeled compound where three hydrogen atoms on the ethyl group have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative mass spectrometry-based analyses.

Table 1: Compound Identification and Chemical Properties

Property	Value	Source
Compound Name	1-(Furan-2-yl)ethane-1-thiol-d3	MedChemExpress
Synonyms	2-(1-Mercaptoethyl)furan-d3	MedChemExpress
CAS Number	1082582-03-3	MedChemExpress
Molecular Formula	C ₆ H ₅ D ₃ OS	MedChemExpress
Molecular Weight	131.21 g/mol	MedChemExpress
Non-deuterated CAS	96631-04-8	BOC Sciences[1], CymitQuimica[2], BLDpharm[3]
Non-deuterated Formula	C ₆ H ₈ OS	BOC Sciences[1], CymitQuimica[2]
Non-deuterated MW	128.19 g/mol	BOC Sciences[1], CymitQuimica[2]

Suppliers

1-(Furan-2-yl)ethane-1-thiol-d3 is available from specialized chemical suppliers. For the non-deuterated analogue, a broader range of suppliers is available.

Table 2: Representative Suppliers

Compound	Supplier
1-(Furan-2-yl)ethane-1-thiol-d3	MedChemExpress[4][5]
1-(Furan-2-yl)ethane-1-thiol	BOC Sciences[1]
	CymitQuimica[2]
	BLDpharm[3]

Applications in Quantitative Analysis

The primary application of **1-(Furan-2-yl)ethane-1-thiol-d3** is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Deuterated standards are considered the gold standard for quantitative LC-MS analysis.[6][7] Since they are chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[8] This allows for accurate correction of variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal.[8][9] The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer.[8]

Experimental Protocol: Use as an Internal Standard in LC-MS

While a specific protocol for **1-(Furan-2-yl)ethane-1-thiol-d3** is not readily available in the public domain, a general workflow for using a deuterated internal standard in a quantitative LC-MS assay is provided below. This protocol should be optimized for the specific analyte and matrix.

Objective: To accurately quantify the concentration of 1-(Furan-2-yl)ethane-1-thiol in a biological matrix (e.g., plasma, urine).

Materials:

- 1-(Furan-2-yl)ethane-1-thiol (analyte)
- **1-(Furan-2-yl)ethane-1-thiol-d3** (internal standard)
- LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
- Biological matrix (e.g., plasma)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

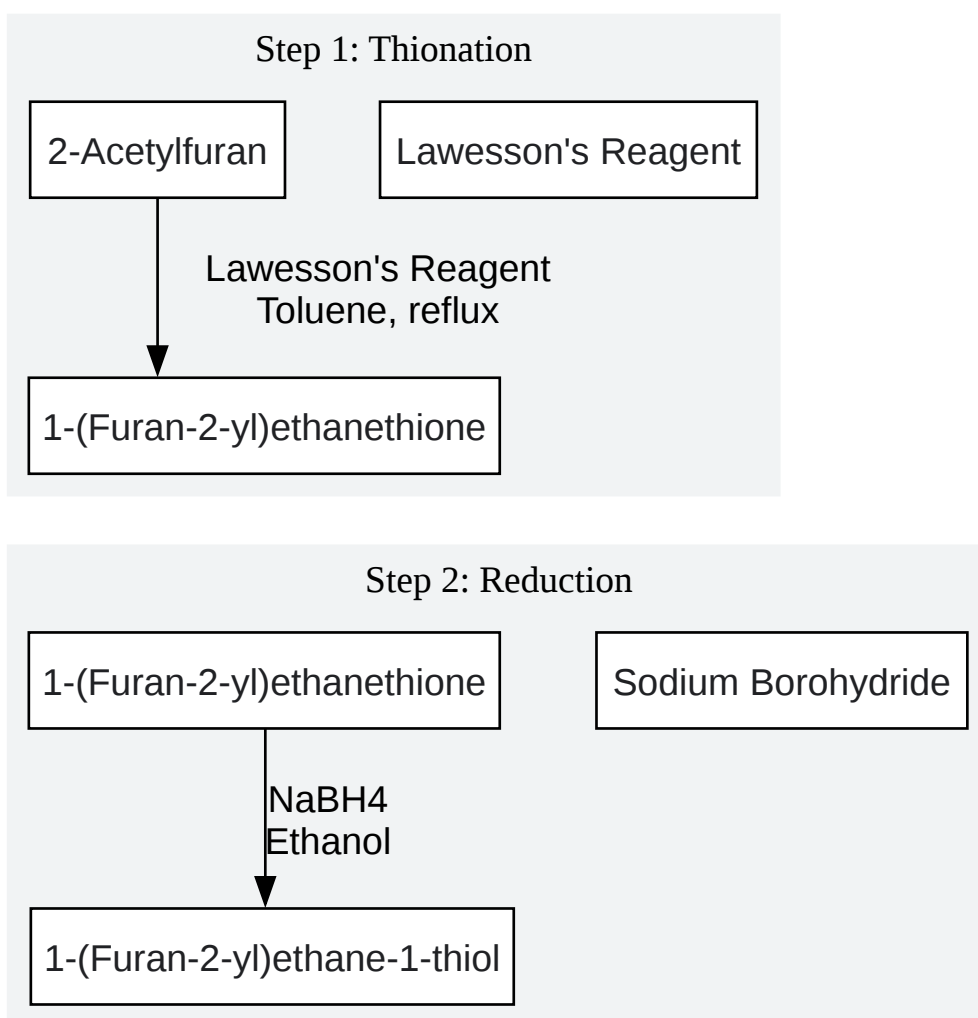
- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the analyte stock solution with the biological matrix to prepare a series of calibration standards at known concentrations.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard working solution.
 - Vortex mix the samples.
 - Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile with 0.1% formic acid).
 - Vortex mix vigorously to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
- LC-MS Analysis:
 - Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

- Optimize the mass spectrometer settings for the detection of the analyte and the internal standard using multiple reaction monitoring (MRM).
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Use the calibration curve to determine the concentration of the analyte in the QC and unknown samples.

Synthesis

A specific, detailed synthesis protocol for 1-(Furan-2-yl)ethane-1-thiol is not widely published. However, a plausible synthetic route can be proposed based on established chemical transformations. A common method for the synthesis of thiols from ketones involves a two-step process: thionation of the ketone to a thioketone, followed by reduction to the thiol.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of 1-(Furan-2-yl)ethane-1-thiol.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-(Furan-2-yl)ethanethione (Thioketone Intermediate)

This procedure is based on the general thionation of ketones using Lawesson's reagent.^[10]
^[11]^[12]^[13]

- To a solution of 2-acetylfuran in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

- Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(Furan-2-yl)ethanethione.

Step 2: Synthesis of 1-(Furan-2-yl)ethane-1-thiol

This procedure is based on the general reduction of thioketones to thiols.^[14]

- Dissolve the 1-(Furan-2-yl)ethanethione intermediate in ethanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (NaBH₄) in portions.
- Stir the reaction mixture at room temperature until the thioketone is fully consumed (monitored by TLC).
- Carefully quench the reaction by the slow addition of dilute hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude thiol by distillation or column chromatography.

Synthesis of the Deuterated Analog (**1-(Furan-2-yl)ethane-1-thiol-d3**):

The deuterated analog can be synthesized using a similar route, starting from a deuterated precursor, such as 2-acetyl-d₃-furan, or by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), in the final reduction step.

Biological and Medicinal Context of Furan

Derivatives

The furan nucleus is a common scaffold in a variety of biologically active compounds.[15] Furan derivatives have been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. While specific biological data for 1-(Furan-2-yl)ethane-1-thiol is limited in publicly available literature, the presence of the furan moiety suggests potential for biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

The biological activities of furan derivatives are diverse and depend on the specific substitutions on the furan ring. Some furan-containing compounds are known to interact with various cellular signaling pathways. For example, some have been shown to inhibit inflammatory pathways by targeting enzymes like cyclooxygenase (COX). Others have demonstrated anticancer activity by inducing apoptosis or inhibiting key kinases involved in cell proliferation.



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Caption: General interaction of a bioactive furan derivative.

Spectral Data (Predicted)

While experimental spectra for 1-(Furan-2-yl)ethane-1-thiol are not readily available, predicted spectral data can be inferred from the analysis of similar structures.

Table 3: Predicted ^1H NMR and ^{13}C NMR Chemical Shifts for 1-(Furan-2-yl)ethane-1-thiol

¹ H NMR	Predicted δ (ppm)	¹³ C NMR	Predicted δ (ppm)
SH	1.5 - 2.5 (broad s)	C=O (Furan)	~155
CH (methine)	4.0 - 4.5 (q)	CH (Furan)	~142
CH ₃ (methyl)	1.6 - 1.8 (d)	CH (Furan)	~110
Furan H	6.2 - 7.4 (m)	CH (Furan)	~107
CH (methine)	~40		
CH ₃ (methyl)	~25		

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. The ¹H NMR spectrum of the deuterated analog would show the absence of the methyl proton signal.

Mass Spectrometry (Predicted Fragmentation): In a mass spectrum, 1-(Furan-2-yl)ethane-1-thiol would be expected to show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would likely involve the loss of the thiol group (-SH) and fragmentation of the furan ring. The deuterated analog would have a molecular ion peak at m/z 131.

Conclusion

1-(Furan-2-yl)ethane-1-thiol-d₃ is a valuable tool for researchers in drug development and other scientific fields requiring precise quantification of its non-deuterated counterpart. Its utility as an internal standard in mass spectrometry-based bioanalysis is well-established in principle. While specific biological activity data for this compound is scarce, the broader family of furan derivatives exhibits a wide range of pharmacological properties, suggesting that 1-(Furan-2-yl)ethane-1-thiol could be a molecule of interest for further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this and related compounds.

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